molecular formula C18H11NO5S2 B2438731 (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 303027-05-6

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2438731
CAS No.: 303027-05-6
M. Wt: 385.41
InChI Key: VYLVQHCHCKOKFL-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C18H11NO5S2 and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S2/c20-16-15(7-10-4-5-13-14(6-10)24-9-23-13)26-18(25)19(16)12-3-1-2-11(8-12)17(21)22/h1-8H,9H2,(H,21,22)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLVQHCHCKOKFL-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines thiazolidine and benzoic acid moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H15N1O4S1\text{C}_{18}\text{H}_{15}\text{N}_1\text{O}_4\text{S}_1

This structure includes:

  • A benzo[d][1,3]dioxole ring, which is associated with various biological activities including anticancer and antioxidant effects.
  • A thiazolidine ring, which has been linked to anti-inflammatory and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole, including those similar to this compound, exhibit significant anticancer properties. For example, compounds with the benzodioxole moiety demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their effectiveness compared to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCell Line TestedIC50 (mM)Comparison to Doxorubicin
2aHep3B3.94Stronger
2bHep3B9.12Weaker

The study highlighted that compound 2a showed a significant decrease in the G1 phase of the cell cycle in Hep3B cells, suggesting its role as a potent inhibitor of cell cycle progression .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. The results indicated that this compound effectively scavenged free radicals, demonstrating comparable activity to known antioxidants like Trolox .

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
2a68
2b45

Anti-inflammatory Activity

Compounds containing thiazolidine structures have shown promise in reducing inflammation. In vitro studies suggest that this compound may inhibit cyclooxygenase (COX) activity, thereby reducing pro-inflammatory mediators like interleukin-1 beta (IL-1β) .

Case Studies

A series of case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Hepatocellular Carcinoma : A study evaluated the effects of benzodioxole derivatives on Hep3B cells, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle arrest mechanisms .
  • Antioxidant Evaluation : The antioxidant potential was measured using various concentrations of the compound against standard antioxidants. The results indicated a dose-dependent scavenging effect on DPPH radicals .

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds related to thiazolidinones. For instance, derivatives of (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

The compound exhibits promising anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation. Studies indicate that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This property is particularly relevant in developing treatments for diseases such as arthritis and other inflammatory disorders.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

StepReactantsConditionsProducts
1Benzoic acid, thiazolidine derivativeAcidic conditionsThiazolidinone precursor
2Benzodioxole aldehydeCondensation reaction(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-thiazolidinone)
3Oxidizing agentsMild oxidationFinal product: this compound

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Antibacterial Efficacy : A recent investigation revealed that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy .
  • Anti-inflammatory Mechanism Exploration : Another research focused on the anti-inflammatory mechanisms of thiazolidinones related to this compound. It was found that these compounds could effectively inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators .

Q & A

Q. What is a robust synthetic route for (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid?

A common approach involves Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives and aromatic aldehydes. For example:

  • Reagents : React 3 mmol of 4-oxo-2-thioxothiazolidine-3-carboxylic acid with 3.6 mmol of benzo[d][1,3]dioxole-5-carbaldehyde in acetic acid, using anhydrous sodium acetate (3 mmol) as a catalyst .
  • Conditions : Reflux for 1 hour, followed by cooling, filtration, and recrystallization from acetic acid or acetic acid-DMF mixtures.
  • Yield Optimization : Alternative methods using chloroform and triethylamine as a base (e.g., for analogous pyrazole derivatives) may improve solubility and reduce side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm the (E)-configuration of the benzylidene moiety via coupling constants in 1H^1H-NMR (e.g., J=1214HzJ = 12-14 \, \text{Hz} for trans-alkene protons) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm (common for thiazolidinone derivatives) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns, particularly for polymorph studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Compare sodium acetate (acetic acid reflux) vs. triethylamine (chloroform, room temperature) for base-sensitive intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of the benzodioxole aldehyde, while acetic acid promotes cyclization.
  • Time-Temperature Profiling : Extend reflux time (e.g., 2–4 hours) to maximize conversion, monitored via TLC or in-situ IR for carbonyl (C=O) and thioxo (C=S) bands .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anticonvulsant)?

  • Structural Comparisons : Analogues with benzoimidazole substituents exhibit anticancer activity via thioredoxin reductase inhibition , whereas benzodioxole derivatives may target GABA receptors due to structural similarity to anticonvulsants .
  • Assay Conditions : Validate activity across multiple cell lines (e.g., MCF-7 for cancer, pentylenetetrazole-induced seizures in vivo) to isolate mechanism-specific effects.
  • Metabolite Profiling : Use LC-MS to identify active metabolites, as hydrolysis of the benzodioxole ring could alter bioactivity .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Substituent Engineering :
    • Replace the benzodioxole with electron-withdrawing groups (e.g., nitro, chloro) to improve metabolic stability .
    • Introduce hydrophilic groups (e.g., sulfonate) on the benzoic acid moiety to enhance solubility .
  • Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to increase bioavailability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

  • Synthetic References :
  • Structural Analysis :
  • Biological Profiling :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.